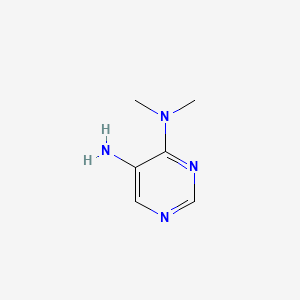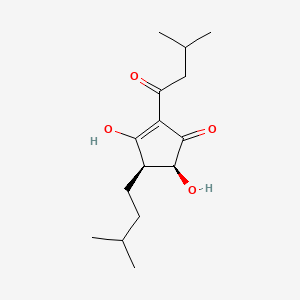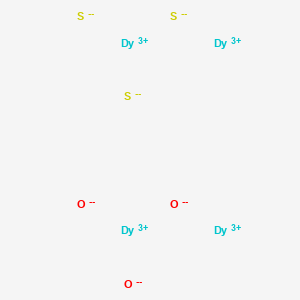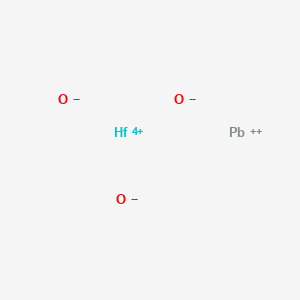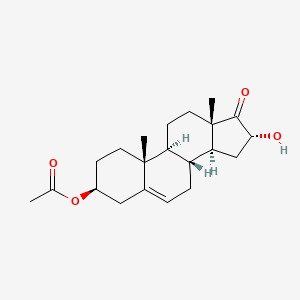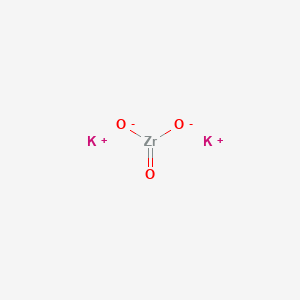
Dipotassium zirconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium zirconate is an inorganic compound with the chemical formula K₂ZrO₃. It is a zirconium-based compound that finds applications in various fields due to its unique chemical and physical properties. This compound is known for its high thermal stability, making it valuable in high-temperature applications.
準備方法
Synthetic Routes and Reaction Conditions: Dipotassium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of zirconium dioxide (ZrO₂) with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO₂) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The raw materials, zirconium dioxide and potassium carbonate, are mixed in stoichiometric ratios and heated in a furnace. The reaction is carried out in a controlled atmosphere to ensure the purity of the final product. The resulting this compound is then cooled, ground, and sieved to obtain the desired particle size.
化学反応の分析
Types of Reactions: Dipotassium zirconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium zirconium oxide (K₂ZrO₄) under specific conditions.
Reduction: Reduction reactions can convert this compound to zirconium dioxide and potassium metal.
Substitution: It can participate in substitution reactions with other metal salts to form different zirconate compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts such as sodium chloride (NaCl) or calcium chloride (CaCl₂) in aqueous or molten states.
Major Products Formed:
Oxidation: Potassium zirconium oxide (K₂ZrO₄).
Reduction: Zirconium dioxide (ZrO₂) and potassium metal (K).
Substitution: Various metal zirconates depending on the substituting metal.
科学的研究の応用
Dipotassium zirconate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium-based compounds and materials.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility and low toxicity.
Medicine: Explored for its potential in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of ceramics, refractories, and catalysts due to its high thermal stability and resistance to chemical corrosion.
作用機序
The mechanism of action of dipotassium zirconate involves its interaction with various molecular targets and pathways. In biomedical applications, it is known for its biocompatibility and ability to interact with biological tissues without causing adverse reactions. The compound’s high thermal stability and resistance to chemical corrosion make it an effective material in industrial applications, where it can withstand harsh conditions and maintain its structural integrity.
類似化合物との比較
- Potassium zirconium fluoride (K₂ZrF₆)
- Sodium zirconate (Na₂ZrO₃)
- Calcium zirconate (CaZrO₃)
Comparison: Dipotassium zirconate is unique due to its specific chemical composition and properties. Compared to potassium zirconium fluoride, it has higher thermal stability and is less reactive with moisture. Sodium zirconate, while similar in structure, has different solubility and reactivity characteristics. Calcium zirconate, on the other hand, is known for its high melting point and mechanical strength, making it suitable for different applications compared to this compound.
特性
IUPAC Name |
dipotassium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.3O.Zr/q2*+1;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASNOTGXYFEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-98-7 |
Source


|
| Record name | Zirconate (ZrO32-), potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
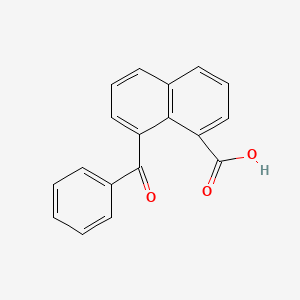
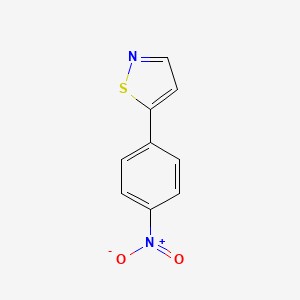
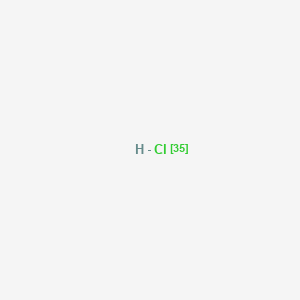
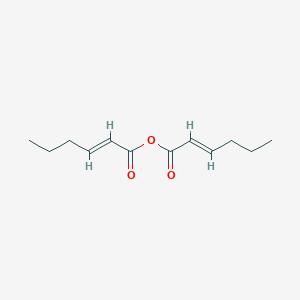
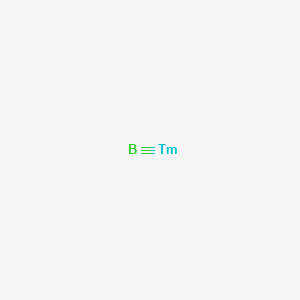
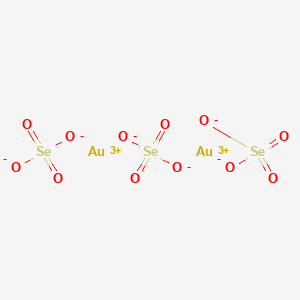

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)
